3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5
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Overview
Description
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 is a deuterated derivative of 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde, 6-bromo-2-aminobenzonitrile, and deuterated reagents.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and 6-bromo-2-aminobenzonitrile.
Cyclization: The intermediate undergoes cyclization to form the quinolinone core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The incorporation of deuterium can affect the compound’s metabolic stability, binding affinity, and overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone
- 3-Amino-6-bromo-4-(2-fluorophenyl)-2(1H)-quinolinone
- 3-Amino-6-bromo-4-(2-methylphenyl)-2(1H)-quinolinone
Uniqueness
The deuterated derivative, 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5, is unique due to the presence of deuterium atoms. This modification can enhance the compound’s stability, reduce metabolic degradation, and potentially improve its pharmacokinetic profile compared to its non-deuterated counterparts.
Properties
IUPAC Name |
3-amino-6-bromo-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-8-deuterio-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)/i1D,2D,3D,4D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPHLIAWRAZJSH-SNOLXCFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC2=C1NC(=O)C(=C2C3=C(C(=C(C(=C3Cl)[2H])[2H])[2H])[2H])N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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